N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-oxo-4-phenylbutanamide
Übersicht
Beschreibung
“(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is a unique chemical provided by Sigma-Aldrich . It has an empirical formula of C11H10N2O3 and a molecular weight of 218.21 . The SMILES string for this compound is CN1N=C(CC(O)=O)c2ccccc2C1=O .
Synthesis Analysis
The synthesis processes for compounds similar to “(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid” often involve acylation reactions followed by Michael addition. For example, Chui et al. (2004) synthesized derivatives through acylation with maleic or citraconic anhydrides, highlighting regioselective formation for 3-methyl substituted derivatives.Molecular Structure Analysis
Structural analysis is crucial for understanding the interactions and potential reactions of this compound. The crystal structure of a novel compound synthesized from 2-hydroxypyridine and chloroacetic acid, as reported by Zhao Jing-gui (2005), provides insights into the molecular conformations that could be expected for similar compounds.Chemical Reactions Analysis
Research on derivatives indicates a variety of reactions, such as the sequential reaction of amino acid methyl esters with readily available acetates, leading to cyclization and Michael-type addition, showcasing the reactivity of these compounds under basic conditions.Physical And Chemical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are fundamental for practical applications. For instance, studies on similar compounds, such as the one conducted by Gültekin et al. (2020), employ XRD, FT-IR, UV-Vis, and NMR techniques to characterize these aspects, providing a basis for understanding the physical behavior of the compound of interest.Wirkmechanismus
Target of Action
The primary targets of this compound are the Bromodomain and Extra-Terminal proteins (BETs) , particularly BRD4 . These proteins play crucial roles in various conditions such as cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
The compound interacts with its targets by inhibiting the BET bromodomains . These domains form deep hydrophobic pockets that recognize acetylated lysine residues . The compound’s interaction with these domains leads to significant transcriptional downregulation of c-Myc , a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation.
Biochemical Pathways
The compound affects the c-Myc pathway . By inhibiting the BET bromodomains, the compound effectively blocks c-Myc expression . This has downstream effects on multiple cellular processes, including cell proliferation and survival.
Result of Action
The compound’s action results in the inhibition of cell proliferation in various hematologic malignancies . It has shown good anti-proliferation activities against several cell lines at low-micromolar concentrations .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MOBA in lab experiments is its specificity towards cancer cells. MOBA has been found to have minimal toxicity towards normal cells, making it a safe and effective anticancer agent. However, the synthesis of MOBA is a complex process that requires specialized equipment and expertise, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
The potential use of MOBA in cancer treatment has opened up new avenues for research. Future studies could focus on optimizing the synthesis of MOBA to make it more accessible for lab experiments. Moreover, the use of MOBA in combination with other anticancer agents could be explored to enhance its efficacy. Finally, the mechanism of action of MOBA could be further elucidated to gain a better understanding of its anticancer effects.
In conclusion, MOBA is a promising anticancer agent that has shown significant potential in inhibiting the growth of cancer cells. Its specificity towards cancer cells and minimal toxicity towards normal cells make it a safe and effective anticancer agent. The future of research on MOBA is bright, and further studies could unlock its full potential in cancer treatment.
Wissenschaftliche Forschungsanwendungen
MOBA has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and colon cancer. MOBA works by inducing apoptosis, a process that leads to the death of cancer cells. Moreover, MOBA has also been found to inhibit the migration and invasion of cancer cells.
Safety and Hazards
As for the safety and hazards of this compound, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .
Eigenschaften
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-oxo-4-phenylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-20(26)16-10-6-5-9-15(16)17(22-23)13-21-19(25)12-11-18(24)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIUKISJXOTPCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135809 | |
Record name | Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1396774-61-0 | |
Record name | Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396774-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.